

Spectrophotometric Analysis of Chromic Acid Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Chromic acid*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric analysis of **chromic acid** (Cr(VI)) reactions. Spectrophotometry offers a simple, rapid, and sensitive method for the quantification of hexavalent chromium, a compound of significant interest due to its industrial applications and toxicity.^{[1][2][3]} The protocols outlined below are particularly relevant for quality control, environmental monitoring, and various stages of drug development where chromium levels may need to be assessed.

Core Principle

Spectrophotometric methods for **chromic acid** analysis are typically based on the reaction of Cr(VI) with a chromogenic reagent in an acidic medium to form a colored complex.^{[1][2]} The intensity of the resulting color is directly proportional to the concentration of Cr(VI) in the sample, which can be quantified by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer.^[4] The most common and widely accepted method utilizes 1,5-diphenylcarbazide (DPC) as the chromogenic agent, which forms a stable magenta-colored complex with Cr(VI).^{[1][2]}

Application Areas

- Environmental Monitoring: Determination of Cr(VI) contamination in water and soil samples.^[3]

- Industrial Quality Control: Analysis of chromium in various industrial processes such as electroplating, tanning, and dye manufacturing.[3]
- Pharmaceutical Analysis: Quantification of chromium in pharmaceutical preparations and assessment of potential chromium-related impurities.[5][6][7]
- Drug Development: Monitoring of oxidation reactions involving **chromic acid** and studying the potential for chromium to interact with drug candidates.

Data Summary: Comparison of Spectrophotometric Methods for Cr(VI) Determination

Method	Reagent	λ_{max} (nm)	Linear Range	Molar Absorptivity (L mol ⁻¹ cm ⁻¹)	Key Remarks
Diphenylcarbazide (DPC)	1,5-Diphenylcarbazide	540	0.1 - 0.9 ppm[1]	3.4854 x 10 ⁴ [8]	Highly sensitive and the most common method.[1][2] Potential interference from Fe(III). [1]
Methdilazine Hydrochloride	Methdilazine Hydrochloride (MDH)	512	0.1 - 1.8 ppm[3]	Not specified	Simple, rapid, and sensitive method.[3]
N,N-diethyl-p-phenylenediamine (DPD)	N,N-diethyl-p-phenylenediamine	551	0.2 - 2.0 mg L ⁻¹ [4]	2.5449 x 10 ⁴ [4]	Direct, rapid, and sensitive for Cr(VI) detection in wastewater. [4]
Dapsone and NEDA	Dapsone and N-(1-Naphthyl) Ethylene Diamine Dihydrochloride	540	0.02 - 1.0 µg mL ⁻¹ [8]	3.4854[8]	Involves diazotization and coupling reaction.[8]

Experimental Protocols

Protocol 1: Determination of Cr(VI) using the Diphenylcarbazide (DPC) Method

This protocol describes the step-by-step procedure for the quantitative determination of hexavalent chromium using the DPC method.

1. Materials and Reagents

- Stock Cr(VI) Solution (1000 mg/L): Dissolve an appropriate amount of potassium dichromate ($K_2Cr_2O_7$) or sodium chromate tetrahydrate ($Na_2CrO_4 \cdot 4H_2O$) in deionized water.[\[2\]](#)
- Standard Cr(VI) Solution (100 ppm): Prepare by diluting the stock solution.
- 1,5-Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 0.05 g of DPC in 100 mL of acetone.[\[1\]](#)
- Phosphoric Acid (H_3PO_4) Solution (1 M): Prepare by diluting concentrated H_3PO_4 .
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

2. Preparation of Standard Curve

- Prepare a series of standard solutions of Cr(VI) in 100 mL volumetric flasks with concentrations ranging from 0.1 to 0.9 ppm by diluting the 100 ppm standard solution.[\[1\]](#)
- To each flask, add 3.0 mL of 1 M H_3PO_4 .[\[1\]](#)[\[2\]](#)
- Add 3.0 mL of the 0.05% DPC solution to each flask.[\[1\]](#)[\[2\]](#)
- Dilute to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for 5 minutes for color development.[\[1\]](#)[\[2\]](#)
- Measure the absorbance of each standard solution at 540 nm against a reagent blank (prepared in the same manner without Cr(VI)).[\[1\]](#)[\[2\]](#)
- Plot a calibration curve of absorbance versus Cr(VI) concentration.

3. Sample Analysis

- Take a known volume of the sample solution and place it in a 100 mL volumetric flask.
- Follow steps 2-5 from the "Preparation of Standard Curve" section.
- Measure the absorbance of the sample at 540 nm.
- Determine the concentration of Cr(VI) in the sample by extrapolating from the standard curve.[\[1\]](#)

Protocol 2: Spectrophotometric Analysis of Chromic Acid Oxidation of Alcohols

This protocol provides a general workflow for monitoring the kinetics of alcohol oxidation by **chromic acid**.

1. Materials and Reagents

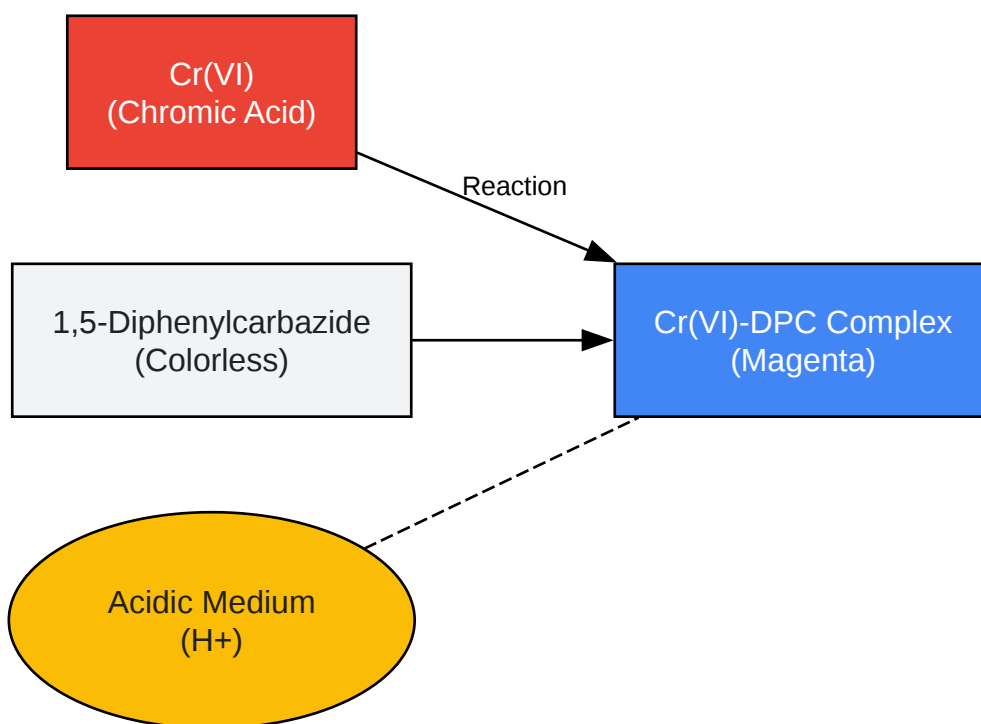
- Potassium Dichromate ($K_2Cr_2O_7$) Solution (e.g., 0.0196 M): Prepare a precise solution in distilled water.[\[9\]](#)
- Sulfuric Acid (H_2SO_4) Solution (e.g., 3.9 M): Prepare from concentrated H_2SO_4 .[\[9\]](#)
- Alcohol Substrate (e.g., Ethanol)
- Temperature-controlled UV-Vis Spectrophotometer
- Cuvettes

2. Experimental Procedure

- Prepare the **chromic acid** solution by mixing the $K_2Cr_2O_7$ solution and the H_2SO_4 solution in a beaker. For example, mix 1 mL of 0.0196 M dichromate solution with 10 mL of 3.9 M H_2SO_4 .[\[9\]](#)
- Initiate the reaction by adding a known amount of the alcohol (e.g., 10.0 μ L of absolute ethanol) to the **chromic acid** solution.[\[9\]](#)
- Immediately start the kinetic measurement on the spectrophotometer.

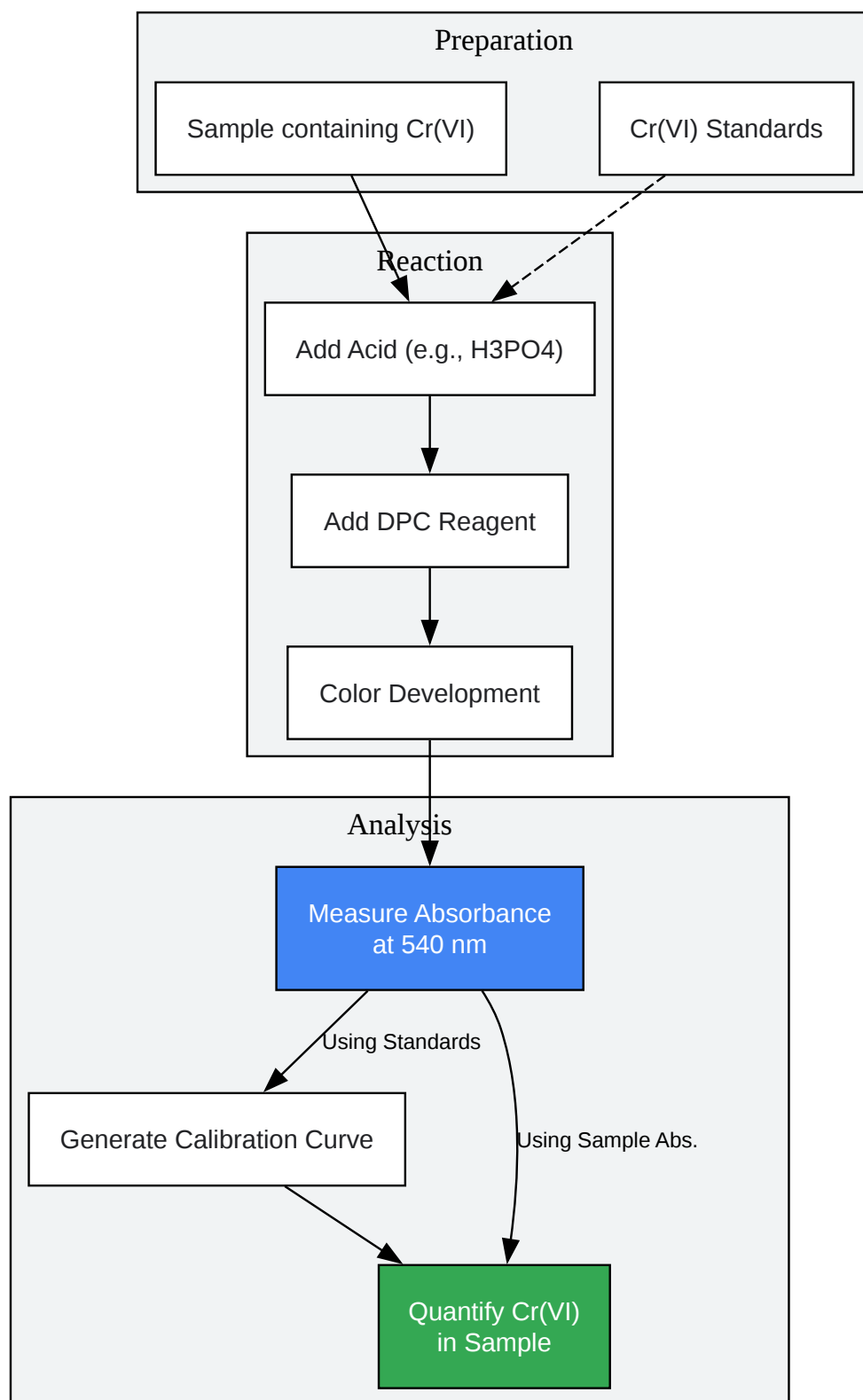
- Thoroughly mix the solution and transfer it to a cuvette placed in the temperature-controlled cell holder of the spectrometer.[9]
- Monitor the decrease in absorbance of the chromium(VI) species at a wavelength where it absorbs but the Cr(III) product does not.[9] This requires an initial spectral scan to determine the optimal wavelength.
- Continue data collection until the reaction is complete.
- After the reaction has ceased (e.g., after an hour), measure the final absorbance at the same wavelength to account for any residual absorbance.[9]

Visualizations



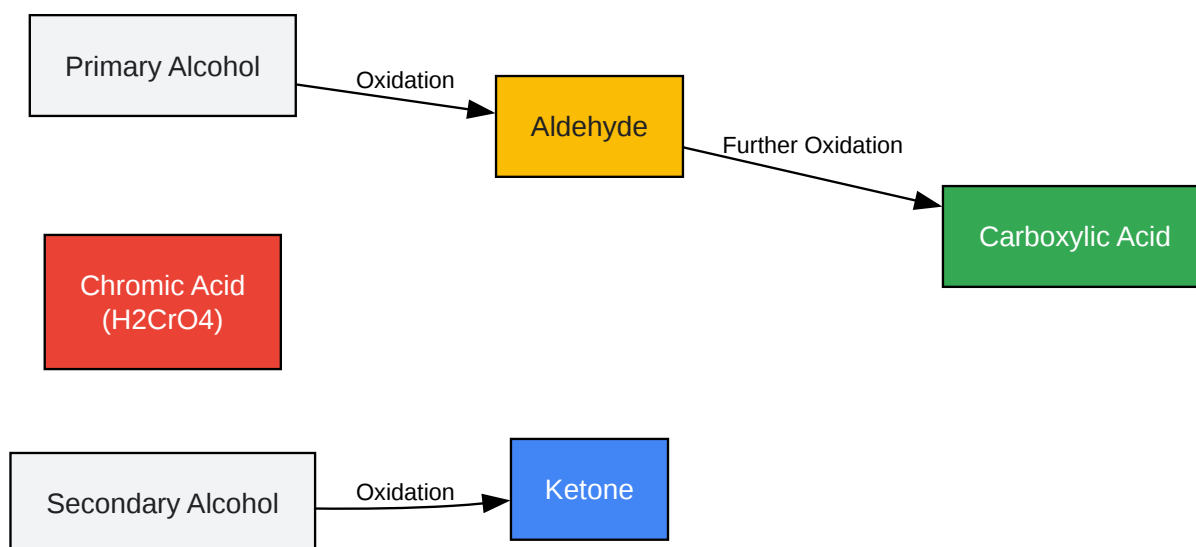
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Caption: Reaction of Cr(VI) with DPC to form a colored complex.



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Caption: Workflow for spectrophotometric determination of Cr(VI).



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Caption: Oxidation of alcohols by **chromic acid**.

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